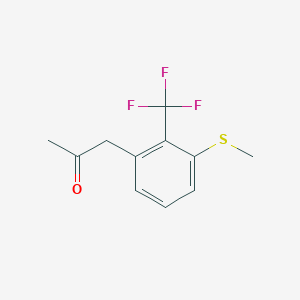

1-(3-(Methylthio)-2-(trifluoromethyl)phenyl)propan-2-one

Description

1-(3-(Methylthio)-2-(trifluoromethyl)phenyl)propan-2-one is an organic compound characterized by the presence of a trifluoromethyl group, a methylthio group, and a propan-2-one moiety

Properties

Molecular Formula |

C11H11F3OS |

|---|---|

Molecular Weight |

248.27 g/mol |

IUPAC Name |

1-[3-methylsulfanyl-2-(trifluoromethyl)phenyl]propan-2-one |

InChI |

InChI=1S/C11H11F3OS/c1-7(15)6-8-4-3-5-9(16-2)10(8)11(12,13)14/h3-5H,6H2,1-2H3 |

InChI Key |

UBPFSZDPEACCHD-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=C(C(=CC=C1)SC)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(3-(Methylthio)-2-(trifluoromethyl)phenyl)propan-2-one typically involves several steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-(methylthio)benzaldehyde and trifluoromethyl ketone.

Reaction Conditions: The key steps involve the formation of the propan-2-one moiety through aldol condensation or similar reactions. The reaction conditions often include the use of strong bases like sodium hydroxide or potassium hydroxide, and solvents such as ethanol or methanol.

Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts may be employed to enhance reaction rates and selectivity.

Chemical Reactions Analysis

1-(3-(Methylthio)-2-(trifluoromethyl)phenyl)propan-2-one undergoes various chemical reactions:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the formation of alcohols or other reduced products.

Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the methylthio group, leading to the formation of new derivatives with different functional groups.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(3-(Methylthio)-2-(trifluoromethyl)phenyl)propan-2-one has several scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-(Methylthio)-2-(trifluoromethyl)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors, leading to changes in their activity.

Pathways Involved: The exact pathways depend on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may disrupt bacterial cell membranes or inhibit key enzymes.

Comparison with Similar Compounds

1-(3-(Methylthio)-2-(trifluoromethyl)phenyl)propan-2-one can be compared with other similar compounds:

Similar Compounds: Compounds with similar structures include 1-(3-(Methylthio)phenyl)propan-2-one and 1-(2-(Trifluoromethyl)phenyl)propan-2-one.

This comprehensive overview highlights the significance of 1-(3-(Methylthio)-2-(trifluoromethyl)phenyl)propan-2-one in various scientific and industrial fields. Its unique chemical structure and reactivity make it a valuable compound for ongoing research and development.

Biological Activity

1-(3-(Methylthio)-2-(trifluoromethyl)phenyl)propan-2-one, with the molecular formula C11H11F3OS and CAS Number 1805885-96-4, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C11H11F3OS |

| Molecular Weight | 248.26 g/mol |

| IUPAC Name | 1-[3-(methylthio)-2-(trifluoromethyl)phenyl]propan-2-one |

| CAS Number | 1805885-96-4 |

Cytotoxic Activity

Recent studies have evaluated the cytotoxic effects of 1-(3-(Methylthio)-2-(trifluoromethyl)phenyl)propan-2-one against various cancer cell lines. The compound has shown promising results in inhibiting cell viability, particularly in the following cancer types:

- HCT-116 (Colon Cancer)

- MCF-7 (Breast Cancer)

- HeLa (Cervical Cancer)

IC50 Values

The half-maximal inhibitory concentration (IC50) values are critical for understanding the potency of this compound. In vitro assays have demonstrated that:

| Cell Line | IC50 (µM) |

|---|---|

| HCT-116 | 3.6 - 11.0 |

| MCF-7 | 4.0 - 10.0 |

| HeLa | 5.0 - 12.5 |

These values indicate that the compound exhibits significant cytotoxicity, comparable to established chemotherapeutic agents like cisplatin .

The mechanism by which 1-(3-(Methylthio)-2-(trifluoromethyl)phenyl)propan-2-one exerts its cytotoxic effects involves several pathways:

- Induction of Apoptosis : The compound has been shown to induce apoptosis in both wild-type and mutant p53 cell lines, suggesting a potential pathway for therapeutic applications in cancers with p53 mutations .

- Cell Cycle Arrest : Flow cytometry analyses reveal that treatment with the compound leads to significant G0/G1 and G2/M phase arrest in cancer cells, indicating its role in disrupting normal cell cycle progression .

- Inhibition of Enzymatic Activity : The presence of trifluoromethyl and methylthio groups enhances binding affinity to various molecular targets, potentially inhibiting key enzymes involved in cancer cell proliferation.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the trifluoromethyl group significantly contributes to the biological activity of the compound. Variations in substituents on the phenyl ring have been shown to alter potency dramatically:

- Compounds with trifluoromethyl substitutions exhibit increased activity compared to their non-fluorinated counterparts.

- The positioning of substituents also plays a crucial role; para-substituted derivatives tend to show higher potency than meta or ortho substitutions .

Case Studies

Several case studies highlight the biological relevance of this compound:

- Study on Apoptosis Induction : A study demonstrated that treatment with 1-(3-(Methylthio)-2-(trifluoromethyl)phenyl)propan-2-one led to a concentration-dependent increase in apoptotic markers in HCT-116 cells, suggesting its potential as an anticancer agent .

- Comparative Analysis with Other Compounds : When compared to other methylthio and trifluoromethyl-containing compounds, this specific derivative showed superior cytotoxicity against breast and colon cancer cell lines, reinforcing its potential as a lead candidate for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.